3-(5-Chloro-1H-1,3-benzodiazol-2-YL)aniline
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Overview
Description
3-(5-Chloro-1H-1,3-benzodiazol-2-yl)aniline is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a benzodiazole ring substituted with a chlorine atom and an aniline group, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-1H-1,3-benzodiazol-2-yl)aniline typically involves the reaction of 5-chloro-1H-1,3-benzodiazole with aniline under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic systems to enhance reaction rates and yields. These methods are designed to meet the demands of large-scale production while maintaining the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-1H-1,3-benzodiazol-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted benzodiazole derivatives .
Scientific Research Applications
3-(5-Chloro-1H-1,3-benzodiazol-2-yl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-1H-1,3-benzodiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 3-(5-Chloro-1H-1,3-benzodiazol-2-yl)aniline is unique due to its specific substitution pattern and the presence of both a chlorine atom and an aniline group. This unique structure contributes to its distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C13H10ClN3 |
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Molecular Weight |
243.69 g/mol |
IUPAC Name |
3-(6-chloro-1H-benzimidazol-2-yl)aniline |
InChI |
InChI=1S/C13H10ClN3/c14-9-4-5-11-12(7-9)17-13(16-11)8-2-1-3-10(15)6-8/h1-7H,15H2,(H,16,17) |
InChI Key |
YZQUKSBWROTNDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC3=C(N2)C=C(C=C3)Cl |
Origin of Product |
United States |
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